![molecular formula C9H6Br3NOS2 B14505419 1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol CAS No. 63044-71-3](/img/structure/B14505419.png)
1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol is a complex organic compound featuring a benzothiazole ring, a sulfanyl group, and a tribromoethanol moiety
Preparation Methods
The synthesis of 1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol typically involves multiple steps, starting with the formation of the benzothiazole ring. Common synthetic routes include:
Diazo-coupling: This method involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.
Biginelli reaction: A multi-component reaction involving the condensation of urea, aldehydes, and β-keto esters.
Microwave irradiation: This technique accelerates the reaction process and improves yields.
Industrial production methods often utilize one-pot multicomponent reactions and molecular hybridization techniques to streamline the synthesis and reduce costs .
Chemical Reactions Analysis
1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nucleophilic substitution reactions are common, with reagents such as bromine or sodium hydroxide.
Major products formed from these reactions include various substituted benzothiazole derivatives and modified tribromoethanol compounds .
Scientific Research Applications
1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity . The tribromoethanol moiety contributes to the compound’s reactivity and potential biological effects .
Comparison with Similar Compounds
1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol can be compared with other benzothiazole derivatives, such as:
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazides: These compounds have shown anticonvulsant activity and are used in neurological research.
1,3-Benzothiazole-2-thiol: Known for its role as a metabolite and carcinogenic agent.
The uniqueness of this compound lies in its combination of a benzothiazole ring with a tribromoethanol moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
63044-71-3 |
|---|---|
Molecular Formula |
C9H6Br3NOS2 |
Molecular Weight |
448.0 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-ylsulfanyl)-2,2,2-tribromoethanol |
InChI |
InChI=1S/C9H6Br3NOS2/c10-9(11,12)7(14)16-8-13-5-3-1-2-4-6(5)15-8/h1-4,7,14H |
InChI Key |
LLYJKQKOUZMTEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(C(Br)(Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline](/img/structure/B14505344.png)
![2-Hydroxy-4-[(4-methoxyphenyl)sulfanyl]-3-phenylcyclobut-2-en-1-one](/img/structure/B14505351.png)
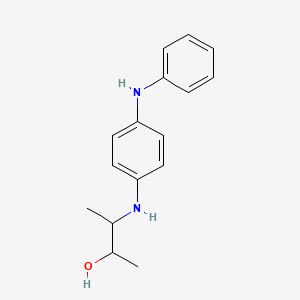

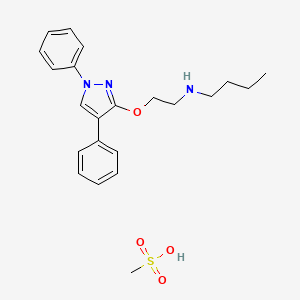
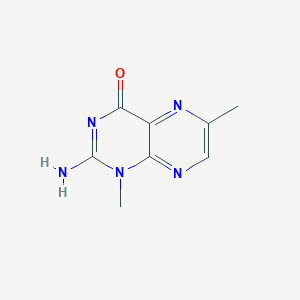
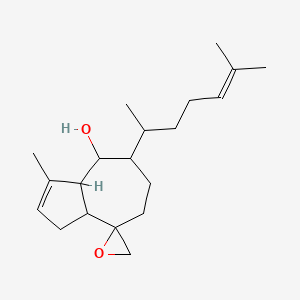

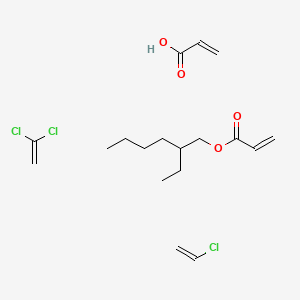

![1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one](/img/structure/B14505391.png)

![2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate](/img/structure/B14505404.png)

